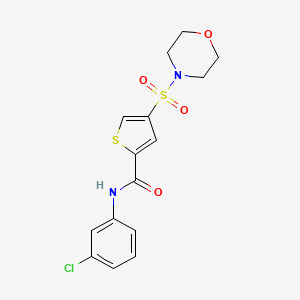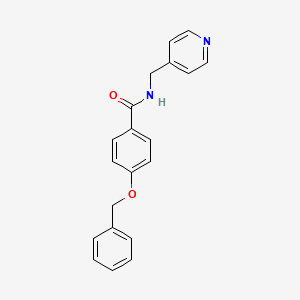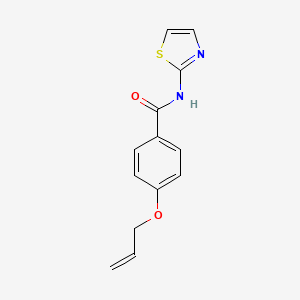
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
描述
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokines. CP-690,550 has been shown to have promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis.
作用机制
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide selectively inhibits JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is involved in the signaling pathway of cytokines, which are involved in the regulation of the immune system. By inhibiting JAK3, this compound reduces the production of cytokines, which leads to a reduction in inflammation and symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the immune system. By inhibiting JAK3, it reduces the production of cytokines, which leads to a reduction in inflammation and symptoms of autoimmune diseases. In addition, this compound has been shown to have an impact on T cells, which play a crucial role in the immune system. This compound reduces the activation and proliferation of T cells, which further reduces inflammation.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathway of cytokines and the role of JAK3 in autoimmune diseases. This compound has also been shown to have a good safety profile, which makes it a suitable candidate for clinical trials. However, this compound has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis, which can limit its availability. In addition, this compound has a short half-life, which can make it difficult to study its long-term effects.
未来方向
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has shown promising results in the treatment of various autoimmune diseases, and there are several future directions for research. One area of research is the development of more potent and selective inhibitors of JAK3. Another area of research is the identification of biomarkers that can predict the response to this compound. In addition, there is ongoing research on the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research to understand the long-term effects of this compound on the immune system and its potential for use in other diseases.
科学研究应用
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathway of cytokines. Cytokines play a crucial role in the immune system and are involved in the development of autoimmune diseases. By inhibiting JAK3, this compound reduces the production of cytokines, which leads to a reduction in inflammation and symptoms of autoimmune diseases.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-11-2-1-3-12(8-11)17-15(19)14-9-13(10-23-14)24(20,21)18-4-6-22-7-5-18/h1-3,8-10H,4-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQKFSTCXVYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)

![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)


amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)

![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)
